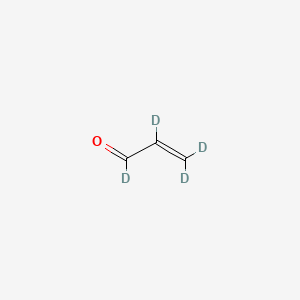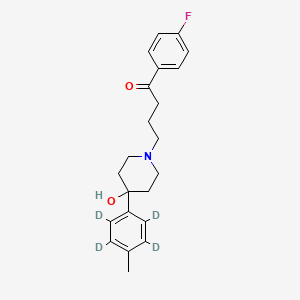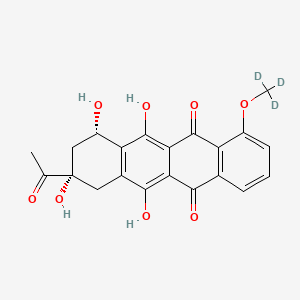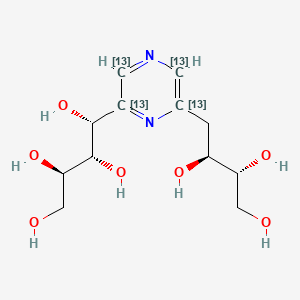
Mosapride N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mosapride N-Oxide is a metabolite of Mosapride . Mosapride is a gastroprokinetic agent that acts as a selective 5HT4 agonist . The chemical name for Mosapride N-Oxide is 2-((4-amino-5-chloro-2-ethoxybenzamido)methyl)-4-(4-fluorobenzyl)morpholine 4-oxide .
Molecular Structure Analysis
Mosapride N-Oxide has a molecular formula of C21H25ClFN3O4 and a molecular weight of 437.89 . It contains a total of 57 bonds, including 32 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 secondary amide (aromatic), 1 primary amine (aromatic), 1 positively charged N, and 1 quaternary N .
Chemical Reactions Analysis
The metabolism of Mosapride involves phase I and phase II reactions. The major phase I reactions include dealkylation and morpholine ring cleavage. Phase II reactions include glucuronide, glucose, and sulfate conjugation .
Physical And Chemical Properties Analysis
Mosapride N-Oxide is a solid substance with a light yellow to yellow color . It should be stored at 4°C in sealed storage, away from moisture .
科学的研究の応用
Chemical Analysis and Quality Control
Mosapride N-Oxide can be used for analytical method development and method validation (AMV). It is also used in Quality Controlled (QC) applications for Abbreviated New Drug Application (ANDA) or during commercial production of Mosapride .
Proteomics Research
Mosapride N-Oxide is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, identify proteins or analyze the effect of Mosapride N-Oxide on protein function.
Orodispersible Film (ODF) Formulations
Mosapride N-Oxide has been formulated into an Orodispersible Film (ODF) preparation . ODF technology offers new possibilities for drug delivery by providing the advantages of oral delivery coupled with the enhanced onset of action and convenience to special patient categories such as pediatrics and geriatrics .
Treatment for Gastrointestinal Disorders
The ODF preparation of Mosapride N-Oxide can be used for the treatment of patients who suffer from gastrointestinal disorders, especially difficulty in swallowing due to gastroesophageal reflux disease .
Solubilization Studies
Poloxamer 188 has been used to solubilize Mosapride N-Oxide to allow its incorporation into the film matrix . This could be of interest in pharmaceutical formulation studies, where solubilization of drug compounds is often a critical step.
Film Mechanical Properties Research
The ODF preparation of Mosapride N-Oxide has been used to study the effect of polymer ratio, plasticizer type, and level on film mechanical properties, disintegration time, and dissolution rate . This research could be useful in the development of new pharmaceutical formulations.
作用機序
Target of Action
Mosapride N-Oxide, like its parent compound Mosapride, primarily targets the serotonin receptors in the digestive tract . It acts as a selective 5HT4 agonist and the major active metabolite of Mosapride, known as M1, additionally acts as a 5HT3 antagonist . These receptors play a crucial role in regulating the motility of the gastrointestinal tract.
Mode of Action
Mosapride N-Oxide interacts with its targets by stimulating the serotonin receptor in the digestive tract and increasing the release of acetylcholine . This interaction accelerates gastric emptying throughout the whole of the gastrointestinal tract in humans .
Biochemical Pathways
The activation of the 5HT4 receptor by Mosapride N-Oxide leads to an increase in the release of acetylcholine. This neurotransmitter then stimulates the smooth muscle in the gastrointestinal tract, enhancing motility and accelerating gastric emptying . This can have downstream effects on the overall digestion and absorption of nutrients.
Pharmacokinetics
It is known that the parent compound, mosapride, is well-absorbed and widely distributed in the body
Result of Action
The primary result of Mosapride N-Oxide’s action is the enhancement of gastrointestinal motility. This can help alleviate symptoms in various gastrointestinal disorders such as gastritis, gastroesophageal reflux disease, functional dyspepsia, and irritable bowel syndrome .
Safety and Hazards
When handling Mosapride N-Oxide, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
特性
IUPAC Name |
4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]-4-oxidomorpholin-4-ium-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFN3O4/c1-2-29-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(28,7-8-30-16)12-14-3-5-15(23)6-4-14/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJYXYWPAQJNFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2C[N+](CCO2)(CC3=CC=C(C=C3)F)[O-])Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858144 |
Source


|
| Record name | 4-Amino-5-chloro-2-ethoxy-N-({4-[(4-fluorophenyl)methyl]-4-oxo-1,4lambda~5~-oxazinan-2-yl}methyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mosapride N-Oxide | |
CAS RN |
1161443-73-7 |
Source


|
| Record name | 4-Amino-5-chloro-2-ethoxy-N-({4-[(4-fluorophenyl)methyl]-4-oxo-1,4lambda~5~-oxazinan-2-yl}methyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the major metabolic pathways of Mosapride in humans, and what is the significance of Mosapride N-Oxide?
A1: Research has identified two primary Phase I metabolic reactions for Mosapride in humans: dealkylation and morpholine ring cleavage. These reactions are followed by Phase II metabolism, which includes glucuronidation, glucosylation, and sulfation. [] Interestingly, Mosapride N-Oxide (M16) is one of the novel metabolites identified in human urine, feces, and plasma through UPLC-ESI-MS/MS analysis. [] This finding is particularly noteworthy because this metabolite, along with des-p-fluorobenzyl Mosapride (M3), is considered a major active metabolite of Mosapride. []
Q2: How does the metabolic profile of Mosapride differ between humans and rats?
A2: A comparative analysis of Mosapride metabolism in humans and rats revealed a high degree of similarity. In fact, all 16 metabolites identified in humans, including Mosapride N-Oxide, were also found in rats. [] This finding suggests minimal qualitative species difference in the metabolic pathways of Mosapride between these two species. This observation is significant for researchers, as it supports the use of rat models in preclinical studies investigating the pharmacological effects of Mosapride and its metabolites, including Mosapride N-Oxide.
Q3: What analytical techniques were employed to study the tissue distribution and excretion of Mosapride and its metabolites, including Mosapride N-Oxide?
A3: Researchers utilized ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-ESI-MS/MS) to investigate the pharmacokinetic profile of Mosapride and its active metabolites, including Mosapride N-Oxide. [] This highly sensitive and specific method allowed for the accurate quantification of these compounds in various biological matrices, including tissue samples and excreta. The study revealed valuable insights into the absorption, distribution, metabolism, and excretion of Mosapride and highlighted the importance of Mosapride N-Oxide as a significant excretion form of the drug, particularly in urine. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565442.png)
![2-[1-(3,4-Dichlorobenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565447.png)

